molecular formula C13H14BrFN2O2 B2909173 Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate CAS No. 174180-95-1

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No. B2909173
CAS RN: 174180-95-1
M. Wt: 329.169
InChI Key: ONVPTCZPLVIMLP-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate” is a chemical compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a fluorine atom, and an indazole ring. The exact structure and properties would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, so it might undergo nucleophilic substitution reactions. The indazole ring could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a compound with similar functional groups, we might expect it to be a solid at room temperature, but without specific data, this is speculative .

Scientific Research Applications

1. Intermediate in the Synthesis of 1H-Indazole Derivatives Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate serves as a significant intermediate in the synthesis of 1H-indazole derivatives. It is obtained through substitution reactions and its structure is confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are employed to analyze its molecular structure, revealing the stable and unstable conformers of the compound. Additionally, its physicochemical features, including molecular electrostatic potential and frontier molecular orbitals, are explored through DFT (Ye et al., 2021).

2. Synthesis of Difluoromethylated Compounds The compound is utilized in the synthesis of various difluoromethylated derivatives of indazole, benzotriazole, imidazole, indole, and pyrazole. An optimized process for N-1-difluoromethylation involving chlorodifluoromethane under mild conditions is described, offering a safer and more convenient method compared to traditional approaches that demand high pressures and temperatures (Hong et al., 2020).

3. Protection of Carboxylic Acids in Fluorous Synthesis In fluorous synthesis, fluorous derivatives of tert-butyl alcohol, which include the discussed compound, are developed for the protection of carboxylic acids. This process enables the efficient protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, facilitating subsequent synthetic operations (Pardo et al., 2001).

Mechanism of Action

Mode of Action

The mode of action of this compound is likely through its bromomethyl group. This group is electrophilic and can undergo reactions with nucleophilic sites on its biological targets . The exact nature of these interactions would depend on the specific target molecule.

Biochemical Pathways

Compounds with bromomethyl groups often participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This could potentially lead to modifications of biological targets and affect downstream biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the bromomethyl group and thus the compound’s overall action .

Safety and Hazards

Handling of this compound should be done with appropriate protective equipment. It’s important to avoid breathing in any dust or fumes and to avoid contact with skin, eyes, or clothing .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPTCZPLVIMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Synthesis routes and methods

Procedure details

12.68 g (50.7 mmol) 6-Fluoro-3-methyl-indazole-1-carboxylic acid tert-butyl ester, prepared as in Part C, is combined with 9.92 g (55.7 mmol, 1.1 equiv) N-Bromosuccinimide and 1.23 g (5.1 mmol, 0.1 equiv) Benzoyl peroxide in 600 mL CCl4 and refluxed 10 h. The reaction mixture is filtered and the filtrate concentrated in vacuo and purified by flash chromatography on 300 g silica gel eluted successively with DCM/Hexanes (1:2, 3 L), (1:1, 3 L). Appropriate fractions were combined and concentrated in vacuo to give 10.18 g (30.9 mmol) of 3-Bromomethyl-6-fluoro-1-tert-butoxycarbonyl-1H-indazole as an amber oil: 1H NMR (CDCl3, 300 MHz) δ7.82 (m, 2H), 7.13 (m, 1H), 4.76 (s, 2H), 1.72 (s, 9H); TLC Rf =0.17 (EtOAc/Hexanes, 1:19).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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